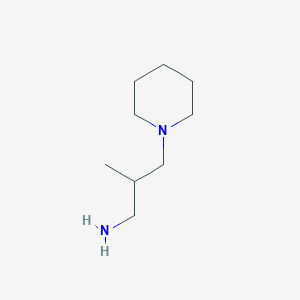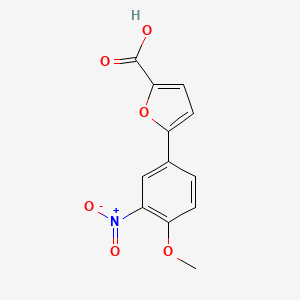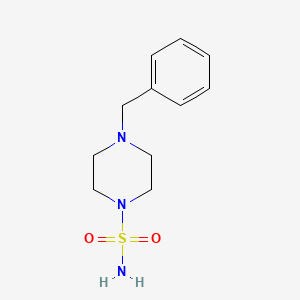![molecular formula C24H17ClN4O4 B2520705 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358102-00-7](/img/structure/B2520705.png)
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential properties and activities.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multi-step reactions, starting with the formation of Schiff bases and proceeding through cyclization reactions. For instance, the synthesis of a novel pyrazole derivative with a benzo[d][1,3]dioxol moiety was achieved through a series of reactions including elemental analysis, FT-IR, NMR, MS, and UV-visible spectra, followed by confirmation via single-crystal X-ray diffraction studies . Similarly, other related compounds were synthesized using catalysts like p-toluenesulfonic acid (PTSA) for cyclization , or by condensation reactions followed by Vilsmeier–Haack reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray crystallography, which reveals the conformation and dihedral angles between rings in the molecules . The molecular geometries and electronic structures can be optimized and calculated using ab-initio methods by HF, DFT/B3LYP functional in combination with different basis sets and solvent environments . These techniques would be essential in analyzing the molecular structure of the target compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and molecular interactions. For example, the presence of hydrogen bonds, π-π stacking interactions, and other intermolecular forces contribute to the stability and reactivity of the molecules . The compound's reactivity could also be influenced by the presence of substituents on the aromatic rings, as seen in the synthesis of various derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse. The thermal decomposition of these compounds can be studied using thermogravimetric analysis . The presence of specific functional groups can confer properties such as antimicrobial and antioxidant activities . The polarizability and hyperpolarizability values can be discussed to understand the nonlinear optical properties of the compounds . The target compound's properties would likely be influenced by its molecular structure and substituents, which could be predicted using similar analytical methods.
科学的研究の応用
Structural Elucidation and Analysis
- Pyrazole derivatives are synthesized and characterized through techniques like NMR, mass spectral analysis, and X-ray diffraction studies. These methods confirm molecular structures and crystalline forms, contributing to our understanding of molecular interactions and stability. For instance, a study on a novel pyrazole derivative highlighted its chiral properties and the stabilization of its crystal structure through inter and intra-molecular hydrogen bonds, as elucidated through Hirshfeld surface analysis (Naveen et al., 2018).
Antimicrobial and Antifungal Activities
- Some pyrazole and pyrazoline derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The activity is assessed against various microorganisms, showing promise in addressing resistance issues (Hassan, 2013; Jayanna et al., 2013).
Anticancer and Cytotoxic Studies
- Pyrazole derivatives are also explored for their cytotoxic effects against cancer cell lines, such as A549 lung cancer cells. The synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their preliminary biological evaluation indicate potential therapeutic applications in cancer treatment (Zhang et al., 2008).
Molecular Docking and QSAR Studies
- Research includes molecular docking and quantitative structure-activity relationship (QSAR) studies to understand the interaction between these compounds and biological targets. This approach aids in the design of more potent and selective agents, whether they are aimed at microbial pathogens or cancer cells (Palkar et al., 2017).
Photophysical and Chemosensor Applications
- Certain pyrazoline derivatives demonstrate unique photophysical properties, making them suitable as fluorescent chemosensors for metal ion detection. This application is particularly relevant in environmental monitoring and analytical chemistry (Khan, 2020).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O4/c1-14-19(26-23(33-14)16-3-2-4-17(25)9-16)12-28-7-8-29-20(24(28)30)11-18(27-29)15-5-6-21-22(10-15)32-13-31-21/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUAYRTYIYTZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


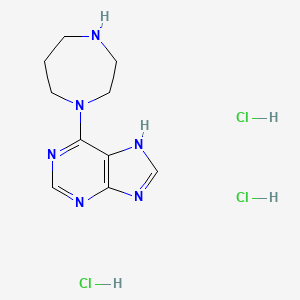
![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)
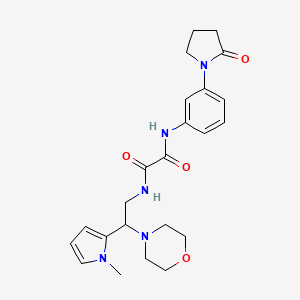
![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)
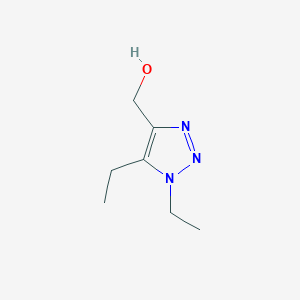
![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)
![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)
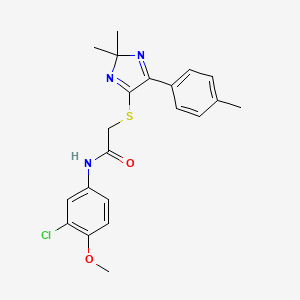
![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)
